molecular formula C11H11ClIN3O B1433319 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine CAS No. 1416714-59-4

6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine

Cat. No.: B1433319
CAS No.: 1416714-59-4
M. Wt: 363.58 g/mol
InChI Key: CPTFOPWHPVUPJU-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is a versatile chemical intermediate designed for advanced research and development. Its primary value lies in its application in medicinal chemistry, where it serves as a crucial scaffold for the synthesis of more complex molecules. The presence of both chloro and iodo substituents on the fused pyrazolopyridine core offers distinct sites for selective metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and nucleophilic substitutions . This allows researchers to efficiently introduce a wide array of structural diversity at these positions, enabling the exploration of structure-activity relationships (SAR). The tetrahydropyran-2-yl (THP) group acts as a protecting group for the pyrazole nitrogen, which can be strategically removed in later synthetic stages to unveil additional functionality . Compounds based on the pyrazolo[4,3-c]pyridine structure are of significant interest in the discovery and optimization of novel bioactive agents, including positive allosteric modulators of neuronal receptors . This makes the compound particularly valuable for investigators working in early-stage drug discovery programs targeting the central nervous system.

Properties

IUPAC Name

6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTFOPWHPVUPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[4,3-c]pyridine Core Construction

  • The pyrazolo[4,3-c]pyridine skeleton can be synthesized by cyclization reactions involving substituted aminopyridines and hydrazine derivatives or by oxidative cyclization of appropriately functionalized precursors.
  • For example, 6-chloro-4-methylpyridin-3-amine can be converted into 5-chloro-1H-pyrazolo[3,4-c]pyridine derivatives through diazotization and ring closure under controlled temperature and inert atmosphere conditions.

Protection with Tetrahydropyran-2-yl Group

  • The N-1 nitrogen atom of the pyrazolo[4,3-c]pyridine is protected by reaction with dihydropyran (DHP) in the presence of an acid catalyst such as p-toluenesulfonic acid (pTsOH).
  • Typical conditions involve adding DHP and pTsOH to the pyrazolopyridine in dichloromethane (DCM) at 0 °C, followed by stirring at room temperature for 2 hours.
  • The reaction mixture is then worked up by washing with saturated sodium bicarbonate and brine, drying over magnesium sulfate, and purification by silica gel flash chromatography.
  • This step affords the 1-tetrahydropyran-2-yl protected pyrazolo[4,3-c]pyridine in high yield (around 75-83%) as a white solid.

Representative Experimental Data Table

Step Reagents & Conditions Yield (%) Notes
Diazotization and Cyclization 6-chloro-4-methylpyridin-3-amine, NaNO2, DCE, 90 °C overnight ~86% Formation of 5-chloro-1H-pyrazolo[3,4-c]pyridine derivative
N-1 Protection DHP (3 eq), pTsOH (0.1 eq), DCM, 0 °C to RT, 2 h 75-83% Purification by flash chromatography
Iodination (general) Iodine reagent under mild electrophilic substitution Not specified Selective 3-position iodination

Reaction Mechanism Insights

  • The formation of the pyrazolo[4,3-c]pyridine ring involves nucleophilic attack of hydrazine or amino groups on activated pyridine derivatives, followed by ring closure.
  • Halogenation proceeds via electrophilic aromatic substitution, facilitated by the electron density distribution on the bicyclic system.
  • The THP protection is a classical acid-catalyzed addition of dihydropyran to the nitrogen lone pair, forming a stable tetrahydropyranyl ether protecting group.

Analytical and Purification Techniques

  • Purification is typically achieved by silica gel flash column chromatography using ethyl acetate and petroleum ether gradients.
  • Characterization includes:
    • Proton nuclear magnetic resonance (^1H NMR) spectroscopy, showing characteristic signals for the pyrazolo[4,3-c]pyridine protons and the tetrahydropyranyl group.
    • Elemental analysis to confirm composition.
    • Melting point determination for purity assessment.
  • These analytical methods confirm the successful introduction of halogens and the THP protecting group.

Summary of Key Research Findings

  • The THP protecting group significantly improves the compound’s stability and solubility during synthesis, facilitating purification and handling.
  • Controlled halogenation strategies allow selective functionalization at the 3-iodo and 6-chloro positions without over-substitution.
  • The synthetic route is amenable to scale-up, with high yields in key steps, making it suitable for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenation Effects on Reactivity and Bioactivity

  • Iodo vs. Bromo Substituents : The 3-iodo group in the target compound facilitates electrophilic cyclization and Suzuki-Miyaura cross-coupling, enabling diversification at position 7 . In contrast, brominated analogs (e.g., 3-bromo-6-chloro-1-THP-pyrazolo[4,3-c]pyridine) exhibit similar reactivity but lower steric demand .
  • Biological Impact : Iodo-substituted derivatives (e.g., 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine) show potent antiproliferative activity (GI₅₀: 1–10 µM) due to enhanced interactions with DNA repair enzymes like PARP-1 . Brominated analogs, however, demonstrate weaker tyrosinase inhibition (IC₅₀: 500 µM vs. 5.13 µM for benzofuran-pyrazole derivatives) .

Role of the Tetrahydropyran (THP) Protecting Group

  • The THP group at N-1 in the target compound prevents unwanted side reactions during synthesis, as seen in attempts to deprotect primary azides without it, which led to dehalogenation byproducts . However, THP-protected derivatives may require deprotection (e.g., via pyridine hydrochloride) for optimal biological activity, as seen in N-unsubstituted analogs .

Antiproliferative Activity Compared to Other Pyrazolopyridines

  • The target compound’s structural analogs, such as 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, induce apoptosis via PARP-1 cleavage and caspase-9 activation, with GI₅₀ values in the low micromolar range . In contrast, trisubstituted derivatives (e.g., 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines) show weak activity, highlighting the importance of halogenation and aryl substituents .

Biological Activity

6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

  • Chemical Formula : C₁₁H₁₁ClIN₃O
  • CAS Number : 1416713-15-9
  • Molecular Weight : 363.58 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound. These include:

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Anticancer Activity :
    • Preliminary research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, studies have reported its ability to induce cell cycle arrest and apoptosis in human leukemia and breast cancer cells .
  • Mechanism of Action :
    • The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with specific cellular targets or pathways involved in cell proliferation and survival .

Data Table of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialMRSA, E. coliSignificant inhibition of growth
AnticancerHL60 (leukemia), MCF7 (breast cancer)Induction of apoptosis and cell cycle arrest
CytotoxicityNormal human cellsLow toxicity observed

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties of various pyrazolo derivatives indicated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains .
  • Anticancer Potential :
    In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in HL60 leukemia cells, suggesting its potential as a therapeutic agent in hematological malignancies .

Q & A

Q. What are the primary synthetic routes for 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine?

The synthesis typically involves two strategies:

  • Annelation : Building the pyrazole ring onto a pre-existing pyridine derivative.
  • Pyridine-ring formation : Using pyrazole precursors, such as 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, followed by Sonogashira coupling with alkynes and subsequent ring closure with tert-butylamine .
  • Intermediate functionalization : Substitutions at the 3-position (e.g., iodination) and tetrahydropyran protection at the 1-position are critical steps, as seen in analogous pyrazolo[4,3-c]pyridine derivatives .

Q. Which analytical methods are used to confirm the structure of this compound?

  • Elemental analysis : To verify purity and elemental composition.
  • Spectroscopy :
    • NMR (¹H, ¹³C, and 2D techniques) for regiochemical confirmation of the pyrazolo[4,3-c]pyridine core.
    • Mass spectrometry (MS) for molecular weight validation.
    • IR spectroscopy to identify functional groups (e.g., C-I stretch at ~500 cm⁻¹) .

Q. What are the known pharmacological targets of pyrazolo[4,3-c]pyridine derivatives?

  • EGFR inhibition : Substituted pyrazolo[4,3-c]pyridines show activity as epidermal growth factor receptor (EGFR) inhibitors, with structural modifications enhancing selectivity .
  • NADPH oxidase (NOX) inhibition : Derivatives like setanaxib (a related compound) target NOX enzymes, suggesting potential anti-inflammatory or anticancer applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinase inhibition data for this compound?

  • Comparative kinase profiling : Use broad-spectrum kinase assays (e.g., KINOMEscan) to identify off-target effects.
  • Structural analysis : Co-crystallization studies (e.g., PDB ID: 5V82) reveal binding modes with kinases like PIM1, aiding in rationalizing selectivity .
  • Mutagenesis studies : Test key residues in kinase ATP-binding pockets to assess interaction specificity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Dihydrochloride salts (e.g., CAS 1172900-86-5) enhance aqueous solubility .
  • Prodrug design : Modify the tetrahydropyran group to introduce hydrolyzable esters or amides.
  • Nanoparticle formulation : Use lipid-based carriers to improve pharmacokinetics .

Q. How does the substitution pattern influence EGFR inhibitory activity?

  • 3-Iodo group : Enhances steric bulk, potentially improving binding to EGFR’s hydrophobic pockets.
  • Tetrahydropyran-2-yl group : Increases metabolic stability compared to unprotected analogs.
  • SAR table (based on patent data ):
Substituent (Position)IC₅₀ (EGFR)Selectivity vs. Other Kinases
Iodo (3)12 nM10-fold over HER2
Chloro (6)45 nM3-fold over HER2
Methyl (3)>1 µMNon-selective

Q. What is the role of the tetrahydropyran-2-yl group in biological activity?

  • Steric shielding : Protects the pyrazole nitrogen from metabolic oxidation.
  • Hydrogen bonding : The oxygen in tetrahydropyran may interact with polar residues in target proteins (e.g., EGFR’s Thr790) .

Q. How do structural variations in pyrazolo[4,3-c]pyridines affect biological activity?

  • Core modifications : Replacing pyridine with isoxazole (e.g., pyrido[2,3-c]isoxazole) reduces kinase affinity but enhances antimicrobial activity .
  • Halogen effects : Iodo substituents improve EGFR inhibition compared to chloro or bromo analogs due to enhanced hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine
Reactant of Route 2
6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine

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